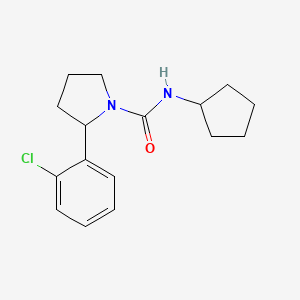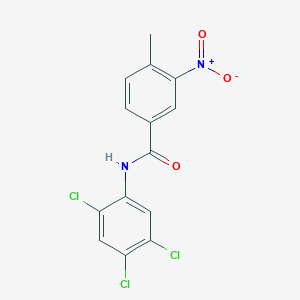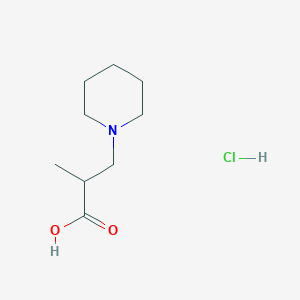![molecular formula C21H19ClN2O3S B6107451 (3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6107451.png)
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone, also known as QCM, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase C-related kinase 1 (PRK1), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival.
作用机制
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone is a selective inhibitor of PRK1, which belongs to the protein kinase C (PKC) family. PRK1 is activated by various extracellular stimuli, including growth factors, cytokines, and stress signals. Once activated, PRK1 phosphorylates its downstream targets, including transcription factors, cytoskeletal proteins, and signaling molecules. By inhibiting PRK1, this compound blocks the phosphorylation of its downstream targets, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activation of Akt and ERK signaling pathways. This compound has also been shown to inhibit the growth of glioblastoma cells and enhance the sensitivity of these cells to radiation therapy. In addition, this compound has been shown to promote neurite outgrowth and enhance synaptic plasticity in neuronal cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells.
实验室实验的优点和局限性
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone has several advantages for lab experiments, including its high potency and selectivity for PRK1, its availability in pure form, and its compatibility with various cell lines and animal models. However, this compound has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
未来方向
For the use of (3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone in scientific research include investigating the role of PRK1 in other biological processes and developing more potent and selective inhibitors of PRK1.
合成方法
The synthesis of (3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone involves several steps, including the preparation of 3-chlorobenzoyl chloride, 8-quinolinesulfonyl chloride, and 3-piperidinylmethanol, followed by the coupling of these compounds using triethylamine as a catalyst. The final product is obtained after purification by column chromatography. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
科学研究应用
(3-chlorophenyl)[1-(8-quinolinylsulfonyl)-3-piperidinyl]methanone has been extensively used in scientific research to study the function of PRK1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to investigate the role of PRK1 in neuronal development, synaptic plasticity, and memory formation. In addition, this compound has been used to study the effect of PRK1 inhibition on inflammation and immune responses.
属性
IUPAC Name |
(3-chlorophenyl)-(1-quinolin-8-ylsulfonylpiperidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c22-18-9-1-6-16(13-18)21(25)17-8-4-12-24(14-17)28(26,27)19-10-2-5-15-7-3-11-23-20(15)19/h1-3,5-7,9-11,13,17H,4,8,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWYWWIIVNNVTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6107374.png)

![1-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-imidazolidinone](/img/structure/B6107402.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6107408.png)
![N-cyclopentyl-2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6107413.png)
![N-(2,4-dichlorophenyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6107427.png)
![N-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6107433.png)
![{3-(3-chlorobenzyl)-1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B6107436.png)
![2-amino-7-[4-(2-thienyl)butanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107445.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6107458.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6107469.png)
![N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6107470.png)